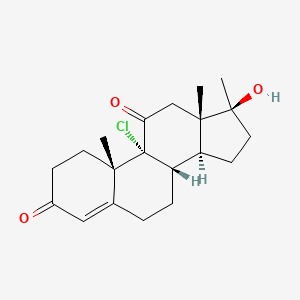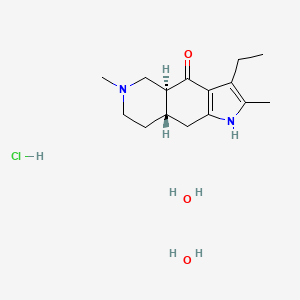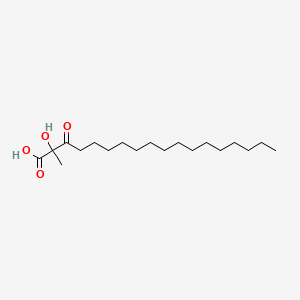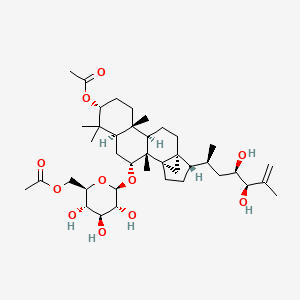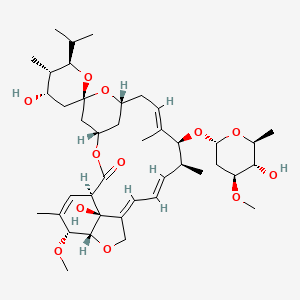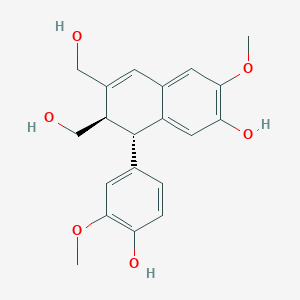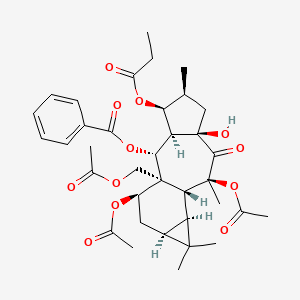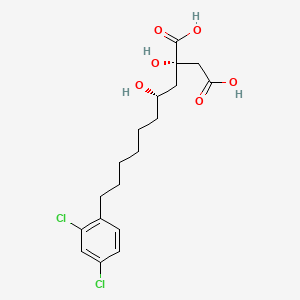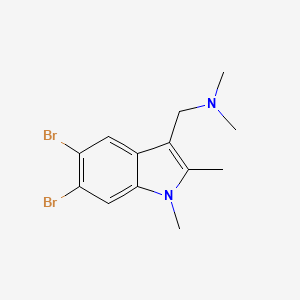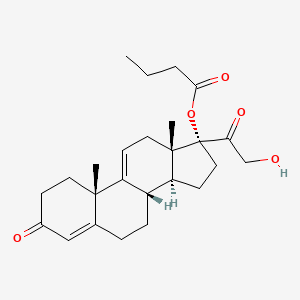
3-Isobutyl-8-pyrrolidinoxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutyl-8-pyrrolidinoxanthine is a synthetic organic compound belonging to the xanthine class. It is known for its role as a selective antagonist of the adenosine A2B receptor. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-8-pyrrolidinoxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 50-100°C.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium on carbon (Pd/C) and hydrogen gas for hydrogenation reactions, as well as various organic bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-8-pyrrolidinoxanthine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-isobutyl-8-pyrrolidinoxanthine has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of xanthine derivatives.
Biology: The compound is employed in research on adenosine receptors and their role in cellular signaling.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.
Mechanism of Action
The primary mechanism of action of 3-isobutyl-8-pyrrolidinoxanthine involves its antagonistic effect on the adenosine A2B receptor. By binding to this receptor, the compound inhibits the activation of downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. This inhibition can lead to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Enprofylline: Another xanthine derivative with selective antagonistic activity on the adenosine A2B receptor.
Theophylline: A less selective xanthine derivative used primarily as a bronchodilator.
Caffeine: A widely known xanthine derivative with non-selective antagonistic activity on adenosine receptors.
Uniqueness
3-isobutyl-8-pyrrolidinoxanthine is unique due to its high selectivity for the adenosine A2B receptor compared to other xanthine derivatives. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for more targeted modulation of adenosine receptor-mediated effects .
Properties
Molecular Formula |
C13H19N5O2 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20) |
InChI Key |
KHQOTPZSYMSVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3 |
Synonyms |
3-isobutyl-8-pyrrolidinoxanthine IPDX cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
